molecular formula C9H10N2O3 B6257071 methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate CAS No. 1823091-98-0

methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate

Cat. No. B6257071
CAS RN: 1823091-98-0
M. Wt: 194.19 g/mol
InChI Key: XDIWJTWEWPGKEC-UHFFFAOYSA-N
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Description

“Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate” is a chemical compound with the CAS Number: 1823091-98-0 . It has a molecular weight of 194.19 . The IUPAC name for this compound is "methyl 3,4-dihydro-2H-pyrido [3,2-b] [1,4]oxazine-6-carboxylate" .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been a subject of interest due to their biological activity . The commonly used method for synthesizing pyrido[3,2-b][1,4]oxazine compounds involves the use of phenol, primary amine, and aldehyde as raw materials, through the Mannich reaction . Another important method involves the condensation of o-aminomethylphenol with aldehyde or ketone under the catalysis of SnCl4, Me, SiCl, etc., to form a ring .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10N2O3/c1-13-9(12)6-2-3-7-8(11-6)10-4-5-14-7/h2-3H,4-5H2,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate involves the condensation of 2-aminopyridine with ethyl acetoacetate followed by cyclization and esterification reactions.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "methanol", "sulfuric acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminopyridine in ethanol and add sodium ethoxide. Heat the mixture to reflux for 1 hour.", "Step 2: Add ethyl acetoacetate to the reaction mixture and continue heating to reflux for 2 hours.", "Step 3: Cool the reaction mixture and add acetic anhydride dropwise. Heat the mixture to reflux for 1 hour.", "Step 4: Add methanol to the reaction mixture and heat to reflux for 1 hour.", "Step 5: Cool the reaction mixture and add sulfuric acid. Stir the mixture for 30 minutes.", "Step 6: Add sodium bicarbonate to the reaction mixture to neutralize the acid. Extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "Step 9: Esterify the purified product with methanol and sulfuric acid to obtain methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate." ] }

CAS RN

1823091-98-0

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylate

InChI

InChI=1S/C9H10N2O3/c1-13-9(12)6-2-3-7-8(11-6)10-4-5-14-7/h2-3H,4-5H2,1H3,(H,10,11)

InChI Key

XDIWJTWEWPGKEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)OCCN2

Purity

95

Origin of Product

United States

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